

In-Depth Technical Guide to Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis([3-triethoxysilyl)propyl]urea	
Cat. No.:	B7780007	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Bis([3-triethoxysilyl)propyl]urea**, a versatile organosilane compound with significant potential in materials science and burgeoning applications in the biomedical field. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and mechanisms of action. A key focus is placed on its role in surface modification and the development of advanced materials for drug delivery systems. Detailed experimental methodologies and characterization techniques are provided to facilitate its practical application in a research and development setting.

Core Identifiers and Chemical Properties

Bis([3-triethoxysilyl)propyl]urea is a dipodal silane coupling agent characterized by the presence of a central urea linkage and two terminal triethoxysilyl groups. These functional moieties impart a dual reactivity, enabling it to bridge inorganic substrates and organic polymers.

Table 1: Chemical Identifiers of Bis([3-triethoxysilyl)propyl]urea[1][2][3]



Identifier	Value
CAS Number	69465-84-5
Molecular Formula	C19H44N2O7Si2
Molecular Weight	468.73 g/mol
IUPAC Name	1,3-Bis[3-(triethoxysilyl)propyl]urea
Synonyms	N,N'-Bis[3-(triethoxysilyl)propyl]urea, 1,1-bis(3-triethoxysilylpropyl)urea
InChI	InChl=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-20-19(22)21-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3, (H2,20,21,22)
InChlKey	HOBIHBQJHORMMP-UHFFFAOYSA-N
Canonical SMILES	CCOINVALID-LINK (OCC)OCC">Si(OCC)OCC

Table 2: Physicochemical Properties of Bis([3-triethoxysilyl)propyl]urea[3][4]

Property	Value
Appearance	White solid[3]
Boiling Point	494.2 °C at 760 mmHg
Flash Point	252.7 °C
Density	1.0 ± 0.1 g/cm ³ [2]
Refractive Index	1.449
Vapor Pressure	6.61E-10 mmHg at 25°C

Synthesis of Bis([3-triethoxysilyl)propyl]urea



The synthesis of **Bis([3-triethoxysilyl)propyl]urea** can be achieved through several routes. The most common methods involve the reaction of 3-aminopropyltriethoxysilane with a carbonyl source, such as urea or an isocyanate.

Synthesis via Reaction with Urea

A prevalent laboratory-scale method involves the nucleophilic substitution reaction between 3-aminopropyltriethoxysilane (APTES) and urea.[5] This reaction typically utilizes a 2:1 stoichiometric ratio of APTES to urea.

- Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add urea and 3-aminopropyltriethoxysilane in a 1:2 molar ratio.
- Reaction Conditions: The mixture is heated to approximately 110-130°C under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of ammonia gas.
- Reaction Time: The reaction is typically allowed to proceed for several hours until the evolution of ammonia ceases.
- Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final product as a viscous liquid or waxy solid.

Synthesis via Reaction with Isocyanate

An alternative high-yield synthesis involves the reaction of 3-aminopropyltriethoxysilane with 3-isocyanatopropyltriethoxysilane.[6][7]

- Reactant Preparation: In a reaction vessel under an inert atmosphere, dissolve 3isocyanatopropyltriethoxysilane in a suitable anhydrous solvent (e.g., ethanol).
- Reaction: Slowly add an equimolar amount of 3-aminopropyltriethoxysilane to the solution with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
- Reaction Time and Temperature: The reaction is typically carried out at room temperature and is often complete within a few hours.

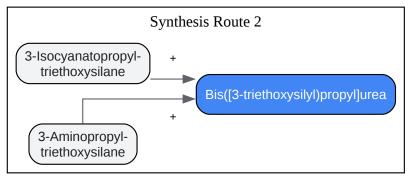


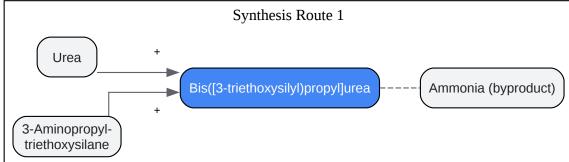




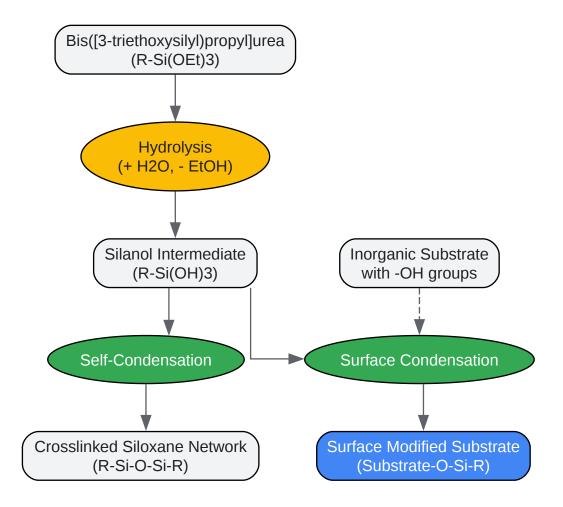
• Product Isolation: The solvent is removed under reduced pressure to yield the desired product. Further purification is generally not required due to the high selectivity of the reaction.



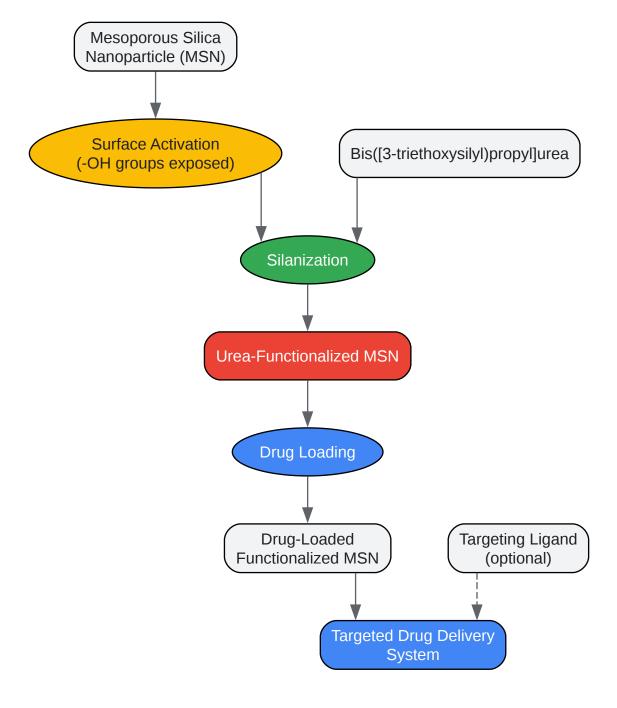












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- To cite this document: BenchChem. [In-Depth Technical Guide to Bis([3-triethoxysilyl)propyl]urea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7780007#bis-3-triethoxysilyl-propyl-urea-cas-number-and-identifiers]

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